molecular formula C16H15NO3 B6404770 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261908-84-2

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6404770
CAS RN: 1261908-84-2
M. Wt: 269.29 g/mol
InChI Key: FTOCDWZUCHPPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid (MMPB) is a carboxylic acid that has been studied extensively in both laboratory and clinical settings. It has a wide range of applications, including use as a pharmaceutical intermediate, a building block in the synthesis of other compounds, and a reagent for biochemical and physiological studies. MMPB is also used in a number of laboratory experiments, where it has been shown to have several advantages and limitations.

Scientific Research Applications

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the structure and properties of proteins, as well as to investigate the mechanisms of drug action. 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has also been used to study the effects of drugs on the human body and to study the effects of environmental toxins on human health. In addition, 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been used to study the effects of drug metabolism and to study the pharmacokinetics of drugs.

Mechanism of Action

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). Inhibition of these enzymes can lead to a reduction in inflammation, pain, and other symptoms associated with certain diseases. 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has also been shown to act as an antioxidant, which can help protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to reduce inflammation, pain, and other symptoms associated with various diseases. 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has also been shown to have anti-cancer effects, as well as anti-diabetic and anti-obesity effects. In addition, 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to have anti-oxidant and anti-microbial effects.

Advantages and Limitations for Lab Experiments

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively stable in aqueous solutions. In addition, it has a wide range of applications, including use as a pharmaceutical intermediate, a building block in the synthesis of other compounds, and a reagent for biochemical and physiological studies. However, 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has several limitations for use in laboratory experiments. It can be difficult to obtain a pure sample of 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95%, and it is not very soluble in water. In addition, the reaction conditions necessary to synthesize 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% can be difficult to control.

Future Directions

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% has a wide range of potential future applications. It could be used to develop new drugs or to improve existing drugs. In addition, it could be used to develop new compounds with improved biochemical and physiological effects. It could also be used to study the effects of environmental toxins on human health. Finally, it could be used to develop new methods of synthesis or to improve existing methods.

Synthesis Methods

3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized through a variety of methods. One of the simplest methods involves the reaction of 3-methylbenzoic acid with methylamine in the presence of a suitable catalyst, such as p-toluenesulfonic acid. This reaction results in the formation of 3-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid, 95% and water. Other methods of synthesis involve the use of different reagents, catalysts, and reaction conditions.

properties

IUPAC Name

3-methyl-4-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-8-13(16(19)20)6-7-14(10)11-4-3-5-12(9-11)15(18)17-2/h3-9H,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOCDWZUCHPPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690636
Record name 2-Methyl-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261908-84-2
Record name 2-Methyl-3'-(methylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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